molecular formula C17H15N7 B1683838 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 327031-55-0

6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole

Numéro de catalogue: B1683838
Numéro CAS: 327031-55-0
Poids moléculaire: 317.3 g/mol
Clé InChI: UQOSBPRTQFFUOA-SRZZPIQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du VLX600 implique une stratégie de fusion de cycle basée sur la structure d'un chélateur de fer. La voie de synthèse comprend la préparation de dérivés de 5H-[1,2,4]triazino[5,6-b]indole portant une fraction pyridinocycloalkyle . Les conditions réactionnelles impliquent généralement l'utilisation de divers réactifs et solvants sous des températures et des pressions contrôlées. Les méthodes de production industrielle du VLX600 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

VLX600 subit plusieurs types de réactions chimiques, y compris la complexation avec des ions métalliques essentiels tels que le cuivre, le fer et le zinc . Les constantes de formation révèlent l'ordre suivant d'affinité de liaison des métaux à pH 7.4 : Cu(II) > Fe(II) > Zn(II) . Les propriétés redox des complexes de fer caractérisés par voltamétrie cyclique montrent une forte préférence du VLX600 pour Fe(II) par rapport à Fe(III) . Les réactifs courants utilisés dans ces réactions comprennent les sels métalliques et les solvants comme l'éthanol. Les principaux produits formés à partir de ces réactions sont les complexes métal-VLX600.

Applications de la recherche scientifique

VLX600 a été largement étudié pour ses propriétés anticancéreuses. Il a montré une activité inhibitrice significative contre les cellules quiescentes dans les microtissus en 3D du cancer du côlon in vitro et in vivo . Le composé a été étudié dans des essais cliniques de phase I pour sa sécurité et sa tolérabilité chez les patients atteints de tumeurs solides avancées réfractaires . De plus, VLX600 a été étudié pour son utilisation potentielle en association avec une chimiothérapie conventionnelle pour le neuroblastome . Sa capacité à cibler le métabolisme du fer en fait un candidat prometteur pour diverses thérapies anticancéreuses.

Mécanisme d'action

VLX600 exerce ses effets en chélatant le fer, qui est crucial pour la respiration mitochondriale et la bioénergétique dans les cellules tumorales . En interférant avec le métabolisme intracellulaire du fer, VLX600 inhibe la respiration mitochondriale, conduisant à une catastrophe bioénergétique et à la mort des cellules tumorales . Ce mécanisme est particulièrement efficace dans des conditions de privation de glucose, qui sont courantes dans les microenvironnements tumoraux mal vascularisés .

Applications De Recherche Scientifique

Applications in Cancer Research

  • Antitumor Activity : The compound is noted for its potential to induce apoptosis in cancer cells by disrupting their metabolic pathways. This makes it a candidate for further exploration as an anticancer agent.
  • Molecular Docking Studies : Research has utilized molecular docking techniques to evaluate the interaction of this compound with various biological targets, including DNA gyrase enzymes, which are critical for bacterial DNA replication and are also implicated in cancer cell proliferation .

Antimicrobial Properties

In addition to its anticancer effects, 6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole exhibits antimicrobial activity against several bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the pyridine moiety is particularly important for its interaction with biological targets. Researchers are investigating different substitutions on the triazinoindole framework to optimize efficacy and reduce toxicity .

Case Study 1: Antitumor Efficacy

A study demonstrated that treatment with this compound significantly reduced tumor growth in murine models. The mechanism was attributed to the compound's ability to inhibit mitochondrial function and induce metabolic stress within cancer cells.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. The most effective derivatives were identified through minimum inhibitory concentration (MIC) assays, indicating their potential as lead compounds for antibiotic development.

Activité Biologique

6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer, antibacterial, and antifungal properties.

  • Chemical Formula : C17H15N7
  • Molecular Weight : 317.35 g/mol
  • IUPAC Name : 6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
  • PubChem CID : 6410104
PropertyValue
Melting PointN/A
Boiling PointN/A
DensityN/A
AppearanceNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 5H-[1,2,4]triazino[5,6-b]indole derivatives with hydrazine and pyridine derivatives under controlled conditions. The exact synthetic route can vary based on the desired substituents and reaction conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and inhibiting pro-inflammatory cytokines such as interleukin 6 (IL-6) .
  • Cell Lines Tested : In vitro studies using K562 leukemia cells demonstrated that the compound reduced cell viability and induced apoptosis in a dose-dependent manner. The reduction in IL-6 levels was particularly noteworthy, with a reported decrease of up to 50% in treated cells compared to controls .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Activity Spectrum : The compound exhibited moderate activity against various Gram-positive bacterial strains. Minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against standard strains such as Staphylococcus aureus and Bacillus subtilis.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16

Antifungal Activity

The antifungal efficacy of the compound was assessed against several fungal strains:

  • Results : It demonstrated significant inhibition against Candida albicans, with MIC values indicating potent antifungal activity comparable to existing antifungal agents .

Case Studies and Research Findings

A comprehensive study published in MDPI explored various derivatives of triazinoindole compounds similar to our target compound. The findings suggested that modifications on the hydrazine moiety significantly influenced biological activity. For example:

  • Compound Variants : Derivatives with different substituents showed varying levels of cytotoxicity and antimicrobial activity. Notably, some derivatives exhibited enhanced apoptosis induction compared to others .

Propriétés

IUPAC Name

6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOSBPRTQFFUOA-SRZZPIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327031-55-0
Record name VLX-600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VLX-600
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole
Customer
Q & A

A: VLX600 acts primarily as an iron chelator and inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). [, , , ]

A: Cancer cells often exhibit increased iron uptake to support rapid proliferation. By chelating iron, VLX600 disrupts essential cellular processes reliant on iron, ultimately leading to cell death. [, ]

A: VLX600 disrupts the mitochondrial electron transport chain, inhibiting ATP production and increasing mitochondrial reactive oxygen species (mtROS). This metabolic stress is particularly detrimental to cancer cells with a high energy demand, leading to cell death. [, , ]

A: The molecular formula of VLX600 is C17H14N8 and its molecular weight is 330.35 g/mol. []

ANone: The provided research primarily focuses on VLX600's biological activity. Further research is needed to determine its material compatibility and stability in different environments.

A: VLX600's primary mechanism involves direct interaction with iron and mitochondrial complexes, not catalytic activity. [, ]

A: Research has used computational methods to investigate VLX600's complexation with essential metal ions and determine its binding affinity. []

A: Studies investigating novel 2,4,6-trisubstituted 1,3,5-triazine derivatives inspired by VLX600 demonstrated that modifications to the aryl hydrazone moiety significantly influenced cytotoxicity against various cancer cell lines. []

ANone: Further research is needed to thoroughly assess VLX600's stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and stability.

ANone: The provided research focuses on preclinical studies, and detailed information on SHE regulations and compliance is expected to emerge with further development.

A: While specific data on ADME is limited in the provided research, VLX600's lipophilic nature suggests potential for cellular uptake and distribution. [] Further studies are needed for a comprehensive understanding of its PK/PD profile.

A: VLX600 has shown promising in vitro activity against various cancer cell lines, including neuroblastoma, glioblastoma, and gastric cancer. [, , ] It has also demonstrated efficacy in preclinical in vivo models, such as human GIST xenografts and a genetically engineered KitV558del/+ mouse model. []

A: Yes, VLX600 has been studied in Phase I clinical trials to assess its safety and tolerability in patients with refractory advanced solid tumors. []

A: While specific resistance mechanisms haven't been fully elucidated, the research suggests that tumor cells with a higher reliance on glycolysis may be less sensitive to VLX600. []

A: As a compound in early clinical development, comprehensive toxicology data is still being gathered. Phase I clinical trials will provide valuable information regarding safety and potential adverse effects. []

ANone: While the provided research doesn't delve into specific drug delivery strategies for VLX600, future research may explore targeted delivery approaches to enhance its efficacy and potentially minimize off-target effects.

A: Research has identified potential biomarkers, such as NNMT expression levels, that may be associated with sensitivity to VLX600 in specific cancer types. [] Further research is needed to validate their predictive value.

A: Various techniques, including UV-visible spectroscopy, electron paramagnetic resonance (EPR), NMR spectroscopy, and single-crystal X-ray diffraction, have been employed to characterize VLX600 and its interactions with metal ions. []

ANone: The current research primarily focuses on VLX600's biological activity and therapeutic potential. Further investigations are needed to address environmental impact, dissolution/solubility characteristics, explore potential alternatives, and delve into other crucial aspects as the compound progresses through development.

A: VLX600 research has witnessed significant progress in recent years. Key milestones include its identification through phenotypic screening, elucidation of its mechanism of action as an iron chelator and OXPHOS inhibitor, demonstration of preclinical efficacy in various cancer models, and advancement into Phase I clinical trials. [, , , ]

A: VLX600 research exemplifies cross-disciplinary collaboration, integrating knowledge and expertise from medicinal chemistry, cell biology, pharmacology, and oncology. [, , , ] Further collaborations are expected to optimize its therapeutic potential and potentially uncover additional applications beyond cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.